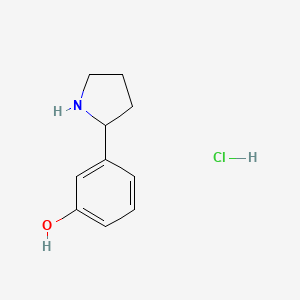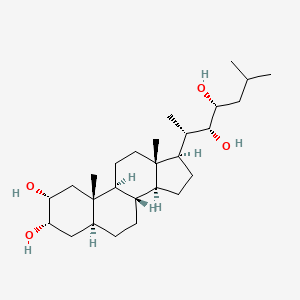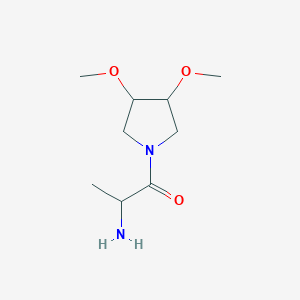![molecular formula C14H23NO B1488253 (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine CAS No. 1566284-95-4](/img/structure/B1488253.png)
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine
説明
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine, also known as DMMP, is an organic compound that has become increasingly popular in the scientific community due to its unique properties. DMMP is a versatile compound that can be used for a variety of purposes in a laboratory setting, ranging from synthesis to biochemical and physiological effects.
科学的研究の応用
Exposure to Carcinogenic Heterocyclic Amines
Studies have indicated that humans are continually exposed to carcinogenic heterocyclic amines in food. Research highlights the presence of these compounds in the urine of individuals consuming a normal diet, but they are not formed endogenously. It is suggested that these compounds may not be detected in individuals receiving parenteral alimentation, emphasizing the link between dietary sources and exposure to these amines (Ushiyama et al., 1991).
Macromolecular Adduct Formation and Metabolism
At low doses, heterocyclic amines like MeIQx and PhIP, formed during the cooking of meat and fish, demonstrate genotoxicity in various test systems and carcinogenicity in rodents. Investigations into the dosimetry of protein and DNA adduct formation by these amines in humans and rodents have revealed significant differences in adduct levels and metabolite profiles between species. These differences in metabolic response to heterocyclic amine exposure highlight the need for careful consideration when using rodent models to represent human exposure (Turteltaub et al., 1999).
Biomonitoring of Heterocyclic Aromatic Amine Metabolites
The biomonitoring of heterocyclic aromatic amine metabolites like MeIQx in human urine is an important tool for assessing human exposure to these compounds. A study developed a procedure for analyzing and quantifying the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine. The variability in the excreted dose among subjects may reflect differences in metabolic enzyme activities, suggesting a personalized aspect of amine metabolism and exposure (Stillwell et al., 1999).
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-6-8-13(16-5)9-7-12/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXXPFDZOXEQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)







